molecular formula C8H10BClO4 B1388832 (4-Chloro-2,6-dimethoxyphenyl)boronic acid CAS No. 1067228-90-3

(4-Chloro-2,6-dimethoxyphenyl)boronic acid

Cat. No. B1388832
M. Wt: 216.43 g/mol
InChI Key: VNYKXENLVGSAOC-UHFFFAOYSA-N
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Description

“(4-Chloro-2,6-dimethoxyphenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H10BClO4 . It is a solid substance with a molecular weight of 216.424 . The compound is stored in a dry environment at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “(4-Chloro-2,6-dimethoxyphenyl)boronic acid” is 1S/C8H10BClO2/c1-5-3-7 (10)4-6 (2)8 (5)9 (11)12/h3-4,11-12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(4-Chloro-2,6-dimethoxyphenyl)boronic acid” is a solid substance . Its physical and chemical properties, such as melting point, boiling point, and solubility, are not detailed in the retrieved data.

Scientific Research Applications

Application in Suzuki-Miyaura Coupling

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Boronic acids, including “(4-Chloro-2,6-dimethoxyphenyl)boronic acid”, are widely used in Suzuki-Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
  • Methods of Application : The Suzuki-Miyaura coupling reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .
  • Results or Outcomes : This reaction is known for its mild and functional group tolerant reaction conditions, and it has been used to create a variety of carbon-based compounds .

Application in Protodeboronation

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Pinacol boronic esters, which can be derived from boronic acids like “(4-Chloro-2,6-dimethoxyphenyl)boronic acid”, can be used in the catalytic protodeboronation .
  • Methods of Application : The protodeboronation process involves a radical approach to remove the boron group from the pinacol boronic esters .
  • Results or Outcomes : This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Safety And Hazards

“(4-Chloro-2,6-dimethoxyphenyl)boronic acid” is considered hazardous. Safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

Boronic acids, including “(4-Chloro-2,6-dimethoxyphenyl)boronic acid”, have been growing in interest due to their potential applications in medicinal chemistry . They have shown various activities such as anticancer, antibacterial, and antiviral activity, and even their application as sensors and delivery systems . Therefore, it is expected that the studies with boronic acids will be extended in order to obtain new promising drugs shortly .

properties

IUPAC Name

(4-chloro-2,6-dimethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO4/c1-13-6-3-5(10)4-7(14-2)8(6)9(11)12/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYKXENLVGSAOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1OC)Cl)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20668227
Record name (4-Chloro-2,6-dimethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-2,6-dimethoxyphenyl)boronic acid

CAS RN

1067228-90-3
Record name (4-Chloro-2,6-dimethoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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